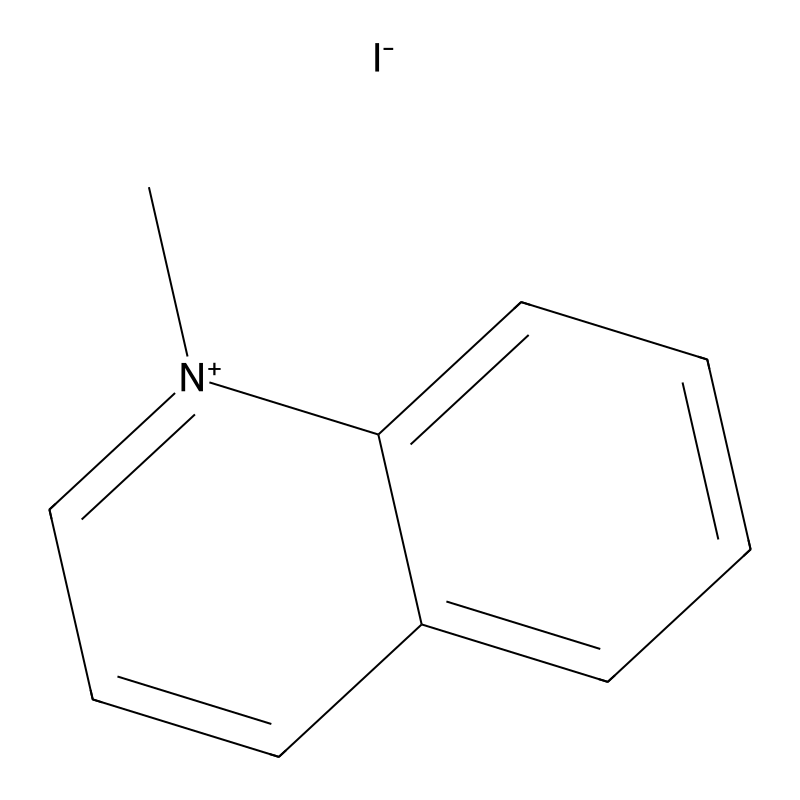

1-Methylquinolinium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibiting Nicotinamide N-Methyltransferase (NNMT):

Studies have explored 1-Methylquinolinium iodide as a potential inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT). NNMT plays a role in various cellular processes, and its inhibition has been linked to potential therapeutic benefits in areas like:

- Metabolism: Research suggests that 1-Methylquinolinium iodide may reduce lipogenesis, the process by which cells synthesize fatty acids. This has been observed in studies using 3T3-L1 cells, a model system for studying fat cell differentiation. Source: Sigma-Aldrich:

- Cancer: Studies have investigated the potential anti-tumorigenic effects of 1-Methylquinolinium iodide. For instance, research suggests it may be effective against HeyA8 ovarian cancer cells in mice. Source: Sigma-Aldrich:

Other Areas of Investigation:

While less research is available, 1-Methylquinolinium iodide has also been investigated for its potential role in:

1-Methylquinolinium iodide is a quaternary ammonium compound characterized by the presence of a methyl group attached to the nitrogen atom of a quinoline ring, along with an iodide counterion. Its chemical formula is , and it has a molecular weight of approximately 275.1 g/mol. The compound is known for its distinctive aromatic properties due to the quinoline structure, which contributes to its reactivity and biological activity.

As mentioned earlier, 1-Methylquinolinium iodide itself doesn't have a well-defined biological mechanism of action. However, derivatives with functional groups attached to the quinolinium ring can exhibit various activities. For example, 5-amino-1-methylquinolinium iodide inhibits an enzyme involved in fat cell development by binding to its active site []. The mechanism depends on the specific functional groups present in the derivative.

Research indicates that 1-methylquinolinium iodide exhibits notable biological activity, particularly in antileukemic screening. Certain derivatives of this compound have shown positive activity against P-388 lymphocytic leukemia, suggesting potential therapeutic applications in cancer treatment . The biological mechanisms are likely linked to its ability to interact with cellular targets, although specific pathways remain to be fully elucidated.

The synthesis of 1-methylquinolinium iodide can be achieved through several methods:

- Methylation of Quinoline: This involves the direct methylation of quinoline using methyl iodide in the presence of a base, leading to the formation of 1-methylquinolinium iodide.

- Quaternization Reaction: Quinoline can be reacted with an alkyl halide (such as methyl iodide) to form the quaternary ammonium salt.

- Heterocyclic Amines Reaction: As previously mentioned, reactions with heterocyclic amines can yield various substituted derivatives, expanding the synthetic utility of this compound .

1-Methylquinolinium iodide finds applications in various fields:

- Pharmaceuticals: Due to its antileukemic properties, it is explored as a potential drug candidate in cancer therapy.

- Chemical Research: It serves as an intermediate in organic synthesis and material science.

- Fluorescent Probes: This compound can be utilized in photophysical studies due to its fluorescent properties when incorporated into different matrices .

Interaction studies involving 1-methylquinolinium iodide focus on its binding affinities and reactivity with biological macromolecules. These studies often utilize spectroscopic techniques such as fluorescence spectroscopy and NMR to investigate how this compound interacts with proteins and nucleic acids. Such interactions are crucial for understanding its mechanism of action and potential side effects in therapeutic contexts.

Several compounds share structural similarities with 1-methylquinolinium iodide. Here are some notable examples:

The uniqueness of 1-methylquinolinium iodide lies in its specific methyl substitution pattern on the quinoline ring, which influences both its chemical reactivity and biological activity compared to other derivatives.

1-Methylquinolinium iodide, a quaternary ammonium salt with the molecular formula C₁₀H₁₀IN, represents an important class of quinolinium derivatives widely used in organic synthesis and materials science [1]. The preparation of this compound primarily involves alkylation of the nitrogen atom in quinoline through nucleophilic substitution reactions [4]. The most common and straightforward synthetic approach employs methyl iodide as the alkylating agent, which reacts with the nucleophilic nitrogen of quinoline to form the quaternary ammonium salt [1] [4].

The general reaction mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the lone pair of electrons on the quinoline nitrogen attacks the electrophilic carbon of methyl iodide, displacing the iodide ion which subsequently serves as the counterion in the final product [6] [10]. This reaction proceeds through a concerted mechanism with inversion of configuration at the carbon center of the alkylating agent [10].

Several alkylation strategies have been developed for the preparation of 1-methylquinolinium iodide:

Direct Alkylation Method

The direct alkylation approach involves the reaction of quinoline with methyl iodide in an appropriate solvent [4] [7]. This method typically yields the product in high purity when conducted under controlled conditions [7]. The reaction can be represented as:

Quinoline + CH₃I → 1-Methylquinolinium iodide

The reaction conditions significantly influence the yield and purity of the product [7] [9]. Typically, the reaction is carried out at room temperature or with mild heating (30-70°C), depending on the reactivity of the alkylating agent and the desired reaction rate [9] [15].

Solvent-Free Alkylation

A solvent-free approach involves direct mixing of quinoline with excess methyl iodide in a sealed reaction vessel [7] [13]. This method eliminates the need for additional solvents and can provide high yields, though proper temperature control is essential to prevent side reactions [13]. The reaction mixture is typically stirred at room temperature for 16-24 hours to ensure complete conversion [7] [15].

Microwave-Assisted Alkylation

Microwave irradiation has been employed to accelerate the alkylation process, significantly reducing reaction times from hours to minutes [13] [15]. This method offers advantages in terms of reaction efficiency and reduced formation of byproducts due to the rapid and uniform heating [15].

Table 1: Comparison of Alkylation Methods for 1-Methylquinolinium Iodide Synthesis

| Method | Reaction Conditions | Typical Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|

| Direct Alkylation | Room temperature, DCM solvent | 75-85 | 16-24 h | Simple procedure, high purity |

| Solvent-Free | Room temperature, sealed vessel | 80-90 | 16-48 h | No additional solvent, economical |

| Microwave-Assisted | 80-100°C, microwave irradiation | 85-95 | 10-30 min | Rapid reaction, high efficiency |

The choice of alkylation strategy depends on various factors including scale of synthesis, available equipment, and desired purity of the final product [7] [13]. Regardless of the method employed, the alkylation reaction proceeds through the same fundamental nucleophilic substitution mechanism [6] [10].

Solvent Effects on Nucleophilic Substitution Reactions

The solvent plays a crucial role in the nucleophilic substitution reactions involved in the synthesis of 1-methylquinolinium iodide, significantly influencing reaction rates, yields, and even mechanistic pathways [6] [14]. The effects of solvents on these reactions can be understood through several key factors:

Polarity Effects

Solvent polarity dramatically affects the rate and efficiency of nucleophilic substitution reactions in quinolinium salt formation [14] [25]. In general, more polar solvents facilitate the dissolution of both the quinoline substrate and the alkylating agent, promoting effective collision between reactants [14]. However, the specific effects depend on the nature of the nucleophile and the substrate:

For the synthesis of 1-methylquinolinium iodide, dichloromethane (DCM) is commonly employed as it provides a balance between solubility and reaction rate [7] [17]. Polar aprotic solvents such as acetonitrile and dimethylformamide can accelerate the reaction by stabilizing the transition state without excessively solvating the nucleophile [14] [25].

Protic vs. Aprotic Solvents

The distinction between protic and aprotic solvents is particularly important in nucleophilic substitution reactions [14] [25]:

Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophilic nitrogen of quinoline, potentially decreasing its nucleophilicity [14]. This hydrogen bonding can slow down the alkylation reaction, though it may also help stabilize the developing positive charge in the transition state [14] [25].

Aprotic solvents (e.g., acetone, acetonitrile) do not form hydrogen bonds with the nucleophile, leaving it more "naked" and thus more reactive [14]. This often leads to faster reaction rates in the synthesis of 1-methylquinolinium iodide [14] [25].

Solvent-Assisted Mechanisms

In certain cases, the solvent can actively participate in the reaction mechanism [6] [25]:

For the Finkelstein-type reactions sometimes employed in the synthesis of alkylating agents for quinolinium salt preparation, acetone is particularly effective as it selectively solvates sodium iodide while causing sodium chloride or bromide to precipitate, driving the equilibrium toward the desired product [10] [25].

The solvent can also influence the stability of the transition state in the SN2 reaction between quinoline and methyl iodide [6] [14]. Polar solvents stabilize the charged transition state, lowering the activation energy and accelerating the reaction [14] [25].

Table 2: Solvent Effects on the Synthesis of 1-Methylquinolinium Iodide

| Solvent | Dielectric Constant | Reaction Rate | Yield (%) | Observations |

|---|---|---|---|---|

| Dichloromethane | 8.9 | Moderate | 75-85 | Good balance of solubility and rate |

| Acetonitrile | 37.5 | Fast | 80-90 | Accelerates reaction, high yields |

| Methanol | 32.7 | Slow | 60-70 | Hydrogen bonding reduces nucleophilicity |

| Acetone | 20.7 | Moderate | 70-80 | Effective for Finkelstein-type reactions |

| Dimethylformamide | 36.7 | Fast | 85-95 | Excellent for difficult alkylations |

Experimental studies have demonstrated that the choice of solvent can alter the reaction rate by several orders of magnitude [14] [25]. For instance, the alkylation of quinoline proceeds significantly faster in acetonitrile compared to alcoholic solvents due to the reduced solvation of the nucleophilic nitrogen [14] [25].

Purification Techniques and Crystal Engineering Approaches

The purification of 1-methylquinolinium iodide and the engineering of its crystalline form are critical aspects that determine the quality and applicability of the final product [7] [8]. Various techniques have been developed to obtain high-purity crystals with desired structural properties:

Recrystallization Methods

Recrystallization represents the most common purification technique for 1-methylquinolinium iodide [7] [12]. The choice of solvent system significantly influences the crystal morphology, purity, and yield:

Ethanol and ethanol-water mixtures are frequently employed for recrystallization, providing good quality crystals through slow evaporation at room temperature [7] [21]. The crystals formed from 96% ethanol by slow evaporation under controlled atmosphere (such as argon) yield high-purity product with well-defined crystal structure [21].

Multiple recrystallization steps may be necessary to achieve the desired purity level, particularly when dealing with persistent impurities [7] [12]. Each recrystallization typically improves purity but reduces overall yield [7].

Column Chromatography

For cases where recrystallization alone is insufficient, column chromatography offers an effective purification alternative [7] [17]:

Silica gel columns using dichloromethane/methanol mixtures (typically 95:5) as eluents have proven effective for purifying 1-methylquinolinium iodide [17]. This technique is particularly useful for removing colored impurities and reaction byproducts that may co-crystallize during recrystallization [17].

Crystal Engineering Approaches

Crystal engineering of 1-methylquinolinium iodide focuses on controlling the arrangement of molecules in the solid state to achieve desired physical properties [8] [21]:

The planar structure of the 1-methylquinolinium cation facilitates π-π stacking interactions, which can be exploited to create ordered crystalline structures [8] [22]. These interactions significantly influence the optical and electronic properties of the resulting materials [8].

Controlled crystallization techniques, such as vapor diffusion and slow cooling, have been employed to obtain single crystals suitable for X-ray diffraction studies [8] [12]. For example, vapor diffusion using methanol and diethyl ether can yield high-quality crystals [12] [17].

Solvent Selection for Crystal Growth

The choice of solvent system dramatically affects crystal morphology and quality [8] [12]:

Mixed solvent systems often provide better results than single solvents [12]. Common combinations include ethanol-water, tetrahydrofuran-hexane, and chloroform-methanol in various ratios [12].

The crystallization temperature and rate also significantly impact crystal quality [8] [21]. Slow crystallization at controlled temperatures typically yields larger, more perfect crystals suitable for structural studies and applications [21].

Table 3: Purification Techniques for 1-Methylquinolinium Iodide

| Technique | Solvent System | Temperature | Duration | Purity Achieved | Yield (%) |

|---|---|---|---|---|---|

| Recrystallization | Ethanol (96%) | Room temp. | 24-72 h | 95-98% | 70-80 |

| Recrystallization | Ethanol-Water (2:1) | Room temp. | 48-96 h | 98-99% | 65-75 |

| Column Chromatography | DCM/MeOH (95:5) | Room temp. | 2-4 h | >99% | 60-70 |

| Vapor Diffusion | MeOH/Diethyl Ether | Room temp. | 72-120 h | >99% | 50-60 |

Advanced crystal engineering approaches have been developed to create quinolinium-based materials with enhanced properties for applications in nonlinear optics and other fields [8]. These approaches often involve co-crystallization with specific counterions or incorporation of functional groups to direct crystal packing [8] [22].

Side-Reaction Pathways and Byproduct Formation

The synthesis of 1-methylquinolinium iodide can be accompanied by various side reactions that affect the yield and purity of the final product [7] [9]. Understanding these pathways is crucial for optimizing reaction conditions and developing effective purification strategies:

Competing Nucleophilic Sites

Although the nitrogen atom in quinoline is the primary nucleophilic site, other positions in the molecule can potentially react with alkylating agents under certain conditions [9] [13]:

The carbon atoms at positions 2 and 4 of the quinoline ring possess some nucleophilic character and may compete with the nitrogen atom in the alkylation reaction, especially at elevated temperatures or with highly reactive alkylating agents [13] [20]. These side reactions typically lead to the formation of C-alkylated products rather than the desired N-alkylated quinolinium salt [13].

Oxidation Reactions

Under certain conditions, particularly in the presence of oxygen and light, oxidation of the quinoline ring or the alkyl substituent can occur [15] [20]:

Visible-light-mediated aerobic oxidation of 1-methylquinolinium iodide can lead to the formation of quinolone derivatives [15]. This reaction involves a single electron transfer process, followed by reaction with molecular oxygen and subsequent rearrangement [15].

Hydrolysis and Solvolysis

In protic solvents, especially under basic conditions, hydrolysis or solvolysis of the quinolinium salt can occur [16] [20]:

Hydrolytic oxidation of quinolinium salts in aqueous sodium hydroxide solution can lead to the formation of quinolinone derivatives [16]. This reaction proceeds through nucleophilic addition of hydroxide to the quinolinium cation, followed by elimination of the substituent at the nitrogen atom [16].

Demethylation and Other Dealkylation Processes

Under harsh conditions or prolonged reaction times, dealkylation of the quaternary nitrogen can occur [16] [20]:

In strongly basic alcoholic solutions, demethylation of 1-methylquinolinium iodide can compete with hydrolysis, leading to the regeneration of quinoline [16]. This side reaction becomes more significant with increasing base concentration and higher alcohol content in the reaction medium [16].

Table 4: Common Side Reactions in 1-Methylquinolinium Iodide Synthesis

| Side Reaction | Conditions Promoting | Byproducts Formed | Prevention Strategies |

|---|---|---|---|

| C-Alkylation | High temperature, strong alkylating agents | 2- or 4-methylquinoline | Moderate temperature, controlled reaction time |

| Oxidation | Presence of oxygen, light exposure | Quinolone derivatives | Inert atmosphere, protection from light |

| Hydrolysis | Basic conditions, protic solvents | Quinolinone derivatives | Neutral conditions, aprotic solvents |

| Demethylation | Strong base, high alcohol content | Quinoline | Moderate base concentration, limited reaction time |